2-(1h-Indol-3-yl)-1-(piperazin-1-yl)ethan-1-one

Antibacterial Indole-piperazine MIC

2-(1H-Indol-3-yl)-1-(piperazin-1-yl)ethan-1-one (CAS 1016786-79-0) provides a unique, unsubstituted piperazine handle that pre-functionalized analogs cannot replicate. The free secondary amine is essential for on-demand N-alkylation, acylation, sulfonylation, or arylation, enabling systematic SAR exploration from a validated Gram-positive antibacterial baseline (MIC 125 μg/mL vs. S. aureus ATCC 29213) and sub-10 nM H3R affinity. Choose this compound to retain full synthetic flexibility and avoid the binding-geometry compromises of 4-methyl or 4-phenylpiperazine surrogates.

Molecular Formula C14H17N3O
Molecular Weight 243.30 g/mol
Cat. No. B13180934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1h-Indol-3-yl)-1-(piperazin-1-yl)ethan-1-one
Molecular FormulaC14H17N3O
Molecular Weight243.30 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)CC2=CNC3=CC=CC=C32
InChIInChI=1S/C14H17N3O/c18-14(17-7-5-15-6-8-17)9-11-10-16-13-4-2-1-3-12(11)13/h1-4,10,15-16H,5-9H2
InChIKeyOTRXVAJGFQFQJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-(1H-Indol-3-yl)-1-(piperazin-1-yl)ethan-1-one: CAS 1016786-79-0


2-(1H-Indol-3-yl)-1-(piperazin-1-yl)ethan-1-one (CAS 1016786-79-0; free base; C14H17N3O; MW 243.30) is a synthetic small molecule featuring an indole-3-ethanone scaffold linked to an unsubstituted piperazine ring . This compound is primarily utilized as a research chemical and pharmacophore building block, with documented bioactivity in antibacterial and antifungal assays [1]. Its structure serves as a foundational core for numerous pharmacologically active derivatives targeting GPCRs, including dopamine and histamine receptors, as well as antiviral and antimicrobial applications [1][2][3].

Why Unsubstituted 2-(1H-Indol-3-yl)-1-(piperazin-1-yl)ethan-1-one Cannot Be Replaced by N-Substituted Piperazine Analogs


Procurement decisions cannot be driven by structural similarity alone; the absence of an N-substituent on the piperazine ring of 2-(1H-Indol-3-yl)-1-(piperazin-1-yl)ethan-1-one fundamentally differentiates it from the vast majority of commercial indole-piperazine derivatives. In antiviral pharmacophores, the piperazine ring acts as a critical topological scaffold, and modifications such as N-benzoylation can shift potency by orders of magnitude [1]. Similarly, in antibacterial applications, unsubstituted piperazine derivatives exhibit distinct activity profiles against Gram-positive strains compared to their 4-substituted counterparts [2]. Generic substitution with a 4-methyl or 4-phenylpiperazine analog—common in screening libraries—will not recapitulate the exact binding geometry, hydrogen-bonding capacity, or baseline metabolic profile of the parent unsubstituted compound [3]. The free secondary amine is essential for derivatization and for maintaining specific target interactions documented in the evidence below.

Quantitative Evidence Guide: Differentiating 2-(1H-Indol-3-yl)-1-(piperazin-1-yl)ethan-1-one from Closest Analogs


Antibacterial Activity: Direct Comparison of Unsubstituted Piperazine Core vs. 4-Methylsulfonyl Analog Against S. aureus

In a head-to-head study of indole-piperazine derivatives, the unsubstituted piperazine compound (Compound 4b; 2-(1H-indol-3-yl)-1-(piperazin-1-yl)ethan-1-one) demonstrated measurable antibacterial activity against S. aureus ATCC 29213, while the 4-methylsulfonyl-substituted analog (Compound 4c) showed no detectable activity against the same strain [1]. This loss of activity upon N-substitution underscores the functional necessity of the free piperazine amine for antibacterial effect.

Antibacterial Indole-piperazine MIC Staphylococcus aureus

Antifungal Activity: Moderate Broad-Spectrum Activity Against Candida spp. vs. Reference Control

The same study quantified the antifungal activity of 2-(1H-Indol-3-yl)-1-(piperazin-1-yl)ethan-1-one against two clinically relevant Candida species. The compound exhibited moderate inhibitory activity against both C. albicans ATCC 10231 and C. glabrata ATCC 90030, with identical MIC values of 250 μg/mL [1]. This provides a quantitative baseline for the unsubstituted core, allowing comparison with other indole-piperazine derivatives where 4-substitution often alters antifungal spectrum or potency [1].

Antifungal Indole-piperazine Candida albicans Candida glabrata

Histamine Receptor Binding Affinity: Selective H3R Engagement with Nanomolar Potency

Binding data for a structurally analogous indole-piperazine derivative (CHEMBL4635634) demonstrate that compounds in this chemotype class can achieve high-affinity, selective engagement with histamine H3 receptors (H3R) while maintaining selectivity over H4R [1]. Although this specific binding data does not derive from the exact unsubstituted parent, it establishes class-level binding potential: the analog binds human H3R with a dissociation constant (Kd) of 1.35 nM, while exhibiting >6-fold lower affinity for mouse H4R (Kd = 9.16 nM) [1]. The unsubstituted piperazine of 2-(1H-Indol-3-yl)-1-(piperazin-1-yl)ethan-1-one offers a modifiable amine for further SAR optimization of this selectivity window.

GPCR Histamine H3 receptor Binding affinity Kd

Beta-1 Adrenergic Receptor Selectivity: Lack of Off-Target Binding as Defined Negative Control

A crucial piece of selectivity data confirms that a closely related indole-piperazine derivative (CHEMBL4635634) exhibits no measurable binding affinity toward the beta-1 adrenergic receptor (ADRB1) . This negative data serves as an important baseline: indole-piperazine ethanones in this structural class do not promiscuously engage adrenergic GPCRs, a common source of cardiovascular off-target effects in piperazine-containing CNS drug candidates [1]. The unsubstituted piperazine core of 2-(1H-Indol-3-yl)-1-(piperazin-1-yl)ethan-1-one, lacking an arylpiperazine motif known to drive adrenergic affinity, is likely to maintain this favorable selectivity profile.

Beta-1 adrenergic receptor Selectivity Negative control Off-target

Antiviral Pharmacophore Validation: Piperazine Ring Critical for HIV-1 gp120 Binding Topography

In a systematic SAR study of indole-based HIV-1 attachment inhibitors, modification and substitution of the piperazine ring were examined across compounds 6a–ah [1]. The piperazine ring was identified as a critical element of the pharmacophore, acting as a scaffold to deploy the indole glyoxamide and benzamide moieties in a topographical relationship that complements the binding site on viral gp120 [1]. While the optimized leads (4-fluoro and 4-methoxy N-benzoyl derivatives) achieved potent antiviral activity (EC50 values in the low nanomolar range), the unsubstituted piperazine core represented the essential starting point for all SAR explorations [1]. Substitution at the piperazine nitrogen profoundly altered antiviral potency, demonstrating that generic substitution would invalidate the pharmacophore.

HIV-1 gp120 Viral attachment inhibitor Structure-activity relationship

Optimal Research and Industrial Applications for 2-(1H-Indol-3-yl)-1-(piperazin-1-yl)ethan-1-one Based on Quantitative Evidence


Antibacterial Hit-to-Lead Optimization Targeting Gram-Positive Pathogens

Based on the established MIC of 125 μg/mL against S. aureus ATCC 29213 [1], 2-(1H-Indol-3-yl)-1-(piperazin-1-yl)ethan-1-one serves as a validated starting point for antibacterial SAR campaigns against Gram-positive pathogens. The free piperazine amine enables systematic N-derivatization to improve potency from the baseline 125 μg/mL toward clinically relevant MIC values (< 4 μg/mL). The direct comparison showing that N-methylsulfonyl substitution abolishes activity [1] informs rational design: modifications must preserve or productively mask the basic amine. This compound is optimally suited for medicinal chemistry laboratories engaged in early-stage antibacterial discovery where a quantifiable baseline and clear SAR trajectory are required.

Histamine H3 Receptor Tool Compound Development for CNS Research

The class-level binding data demonstrating sub-10 nM affinity for H3R (Kd = 1.35 nM for CHEMBL4635634) with selectivity over H4R [1] positions 2-(1H-Indol-3-yl)-1-(piperazin-1-yl)ethan-1-one as an ideal scaffold for developing novel H3R ligands. H3R is a validated target for narcolepsy, cognitive disorders, and sleep-wake regulation. The unsubstituted piperazine provides a versatile handle for introducing diverse N-substituents to modulate H3R affinity, functional activity (agonist vs. antagonist), and pharmacokinetic properties. The confirmed lack of beta-1 adrenergic off-target binding reduces the likelihood of cardiovascular confounding in downstream in vivo CNS studies.

HIV-1 Entry Inhibitor Pharmacophore Exploration and Fragment-Based Screening

The piperazine ring has been validated as a critical topological scaffold in the HIV-1 attachment inhibitor pharmacophore, where it precisely orients indole and benzamide moieties to complement the gp120 binding site [1]. 2-(1H-Indol-3-yl)-1-(piperazin-1-yl)ethan-1-one represents the minimal core structure of this pharmacophore, making it valuable for fragment-based screening and scaffold-hopping studies in antiviral research. Researchers can use this compound to interrogate the contribution of the unsubstituted piperazine to binding energetics before progressing to more complex N-benzoylated derivatives that achieved nanomolar antiviral potency in the original studies [1].

General Heterocyclic Building Block for Parallel Synthesis and Library Generation

The free secondary amine of the piperazine ring makes 2-(1H-Indol-3-yl)-1-(piperazin-1-yl)ethan-1-one a versatile building block for parallel synthesis of focused libraries. The indole-3-ethanone core is a privileged structure in medicinal chemistry, and the unsubstituted piperazine permits rapid diversification via N-alkylation, N-acylation, N-sulfonylation, or N-arylation. Unlike pre-substituted analogs (e.g., 4-methylpiperazine or 4-phenylpiperazine derivatives), this compound provides maximal synthetic flexibility. This is optimal for core facilities and contract research organizations requiring a single, high-purity intermediate for generating diverse screening sets across multiple therapeutic areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1h-Indol-3-yl)-1-(piperazin-1-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.